

Application Notes and Protocols for ONX-0914 TFA In Vivo Studies

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Compound of Interest

Compound Name: ONX-0914 TFA

Cat. No.: B8176041

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome (i-proteasome), a specialized form of the proteasome expressed primarily in hematopoietic cells.[1][2] It specifically targets the low-molecular mass polypeptide-7 (LMP7 or $\beta 5i$), the chymotrypsin-like subunit of the immunoproteasome.[1] Due to its role in modulating immune responses, including cytokine production and antigen presentation, ONX-0914 has been extensively utilized in preclinical models of autoimmune diseases, cancer, and neuroinflammation.[3][4][5] While it is a valuable research tool, its poor pharmaceutical properties, such as low solubility, have precluded its development for clinical use.[6]

These application notes provide a summary of established in vivo treatment schedules and a detailed protocol for the preparation and administration of ONX-0914 for preclinical research.

In Vivo Treatment Schedules for ONX-0914

The administration of ONX-0914 can vary significantly depending on the animal model, disease context, and experimental endpoint. The following table summarizes various treatment regimens reported in the literature.

Animal Model	Disease/Indication	ONX-0914 Dose	Administration Route	Frequency	Duration	Vehicle/Formulation
LDLr ^{-/-} Mice	Atherosclerosis	10 mg/kg	Intraperitoneal (i.p.)	3 times per week	7 weeks	4% DMSO in PBS[7]
mdx Mice	Muscular Dystrophy	10 mg/kg	Subcutaneous (s.c.)	Every other day (Days 2, 4, 6)	9 days	10% (w/v) sulfobutyl ether- β -cyclodextrin in 10 mM sodium citrate (pH 6)[3]
Apc Min/+ Mice	Intestinal Tumorigenesis	10 mg/kg	Subcutaneous (s.c.)	Every other day	35 days	Not specified[8]
NSG Mice	Acute Lymphoblastic Leukemia (Xenograft)	15 mg/kg	Not specified	Thrice-weekly	~3 weeks	Not specified[9]
CD-1 Nude Mice	EBC1 Lung Cancer (Xenograft)	15 mg/kg	Oral (p.o.)	5 days on, 2 days off	Up to 32 days	Not specified[2]
Neonatal Rats	Hypoxic-Ischemic Brain Damage	Up to 20 mg/kg	Not specified	Not specified	Not specified	DMSO[10]
P. berghei-infected Mice	Malaria	ED50: 6.52 mg/kg	Intraperitoneal (i.p.)	Daily	4 days	Not specified[11]
P. berghei-infected	Malaria	ED50: 7.62 mg/kg	Oral (p.o.)	Daily	4 days	Not specified[11]

Mice

[1\]](#)

Note: The maximum tolerated dose (MTD) of ONX-0914 in mice has been reported to be 30 mg/kg.[\[2\]](#)

Detailed Experimental Protocol: In Vivo Administration

This protocol provides a generalized procedure for the preparation and administration of ONX-0914 to mice, based on common practices in published studies.

3.1. Materials and Reagents

- **ONX-0914 TFA** (powder)
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Phosphate-Buffered Saline (PBS), sterile, pH 7.4
- Sulfobutylether- β -cyclodextrin (SBE- β -CD or Captisol®) (Optional, for alternative formulation)
- Sodium Citrate (Optional, for alternative formulation)
- Sterile 1.5 mL microcentrifuge tubes
- Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)
- Vortex mixer
- Water bath or heat block (optional)

3.2. Preparation of ONX-0914 Formulation

Two common formulations are described below. The choice of vehicle can impact solubility and pharmacokinetics.

Formulation A: DMSO/PBS Solution (for Intraperitoneal Injection)[\[7\]](#)

- Prepare Stock Solution: Allow ONX-0914 powder to equilibrate to room temperature. Weigh the required amount of ONX-0914 and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved by vortexing.
- Prepare Working Solution: On the day of injection, dilute the DMSO stock solution with pre-warmed (37°C) sterile PBS to the final desired concentration.
 - Example Calculation for a 10 mg/kg dose in a 25g mouse with a 150 µL injection volume:
 - Dose per mouse: $10 \text{ mg/kg} \times 0.025 \text{ kg} = 0.25 \text{ mg}$
 - Concentration needed: $0.25 \text{ mg} / 0.150 \text{ mL} = 1.67 \text{ mg/mL}$
 - To prevent precipitation, the final concentration of DMSO should be kept low, typically under 5%. For a final DMSO concentration of 4%, dilute the stock solution 1:25 in PBS.
- Final Check: Ensure the final solution is clear and free of precipitates before injection. Using pre-warmed PBS can help maintain solubility.^[7]

Formulation B: Cyclodextrin-based Solution (for Subcutaneous Injection)^[3]

- Prepare Vehicle: Prepare an aqueous solution of 10% (w/v) sulfobutylether-β-cyclodextrin and 10 mM sodium citrate. Adjust the pH to 6.0.
- Prepare Working Solution: Directly dissolve the weighed ONX-0914 powder into the vehicle to achieve the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose administered at 10 µL/g).
- Solubilization: Vortex thoroughly. Gentle heating or sonication may be required to fully dissolve the compound.
- Final Check: Allow the solution to return to room temperature and ensure it remains clear before injection.

3.3. Animal Handling and Administration

- Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

- Dosing: Weigh each animal on the day of dosing to calculate the precise injection volume.
- Administration:
 - Intraperitoneal (i.p.) Injection: Restrain the mouse and inject the solution into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
 - Subcutaneous (s.c.) Injection: Pinch the skin to form a tent on the upper back or flank and insert the needle into the subcutaneous space to deliver the dose.[\[3\]](#)
- Control Group: The vehicle control group should receive an identical volume of the same vehicle used to formulate ONX-0914 (e.g., 4% DMSO in PBS or the cyclodextrin solution).[\[7\]](#)

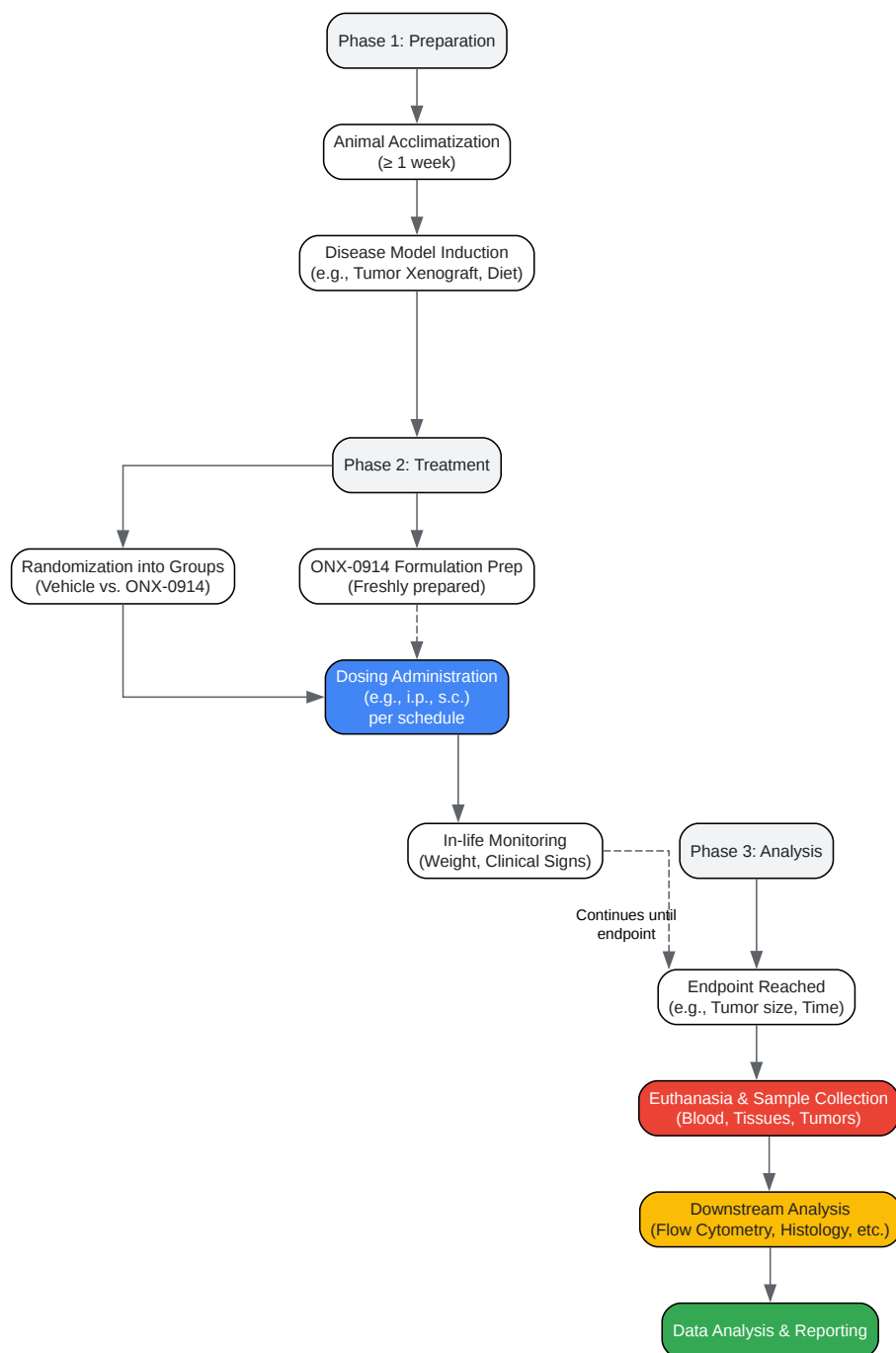
3.4. Monitoring and Endpoint Analysis

- Monitor animals regularly (e.g., daily) for any signs of toxicity, such as weight loss, reduced activity, or ruffled fur.
- At the experimental endpoint, anesthetize the animals according to approved institutional protocols.[\[7\]](#)
- Collect blood and/or tissues as required for downstream analysis (e.g., flow cytometry, histology, cytokine analysis).

Visualized Protocols and Pathways

4.1. Experimental Workflow

The following diagram outlines a typical in vivo study workflow involving ONX-0914.

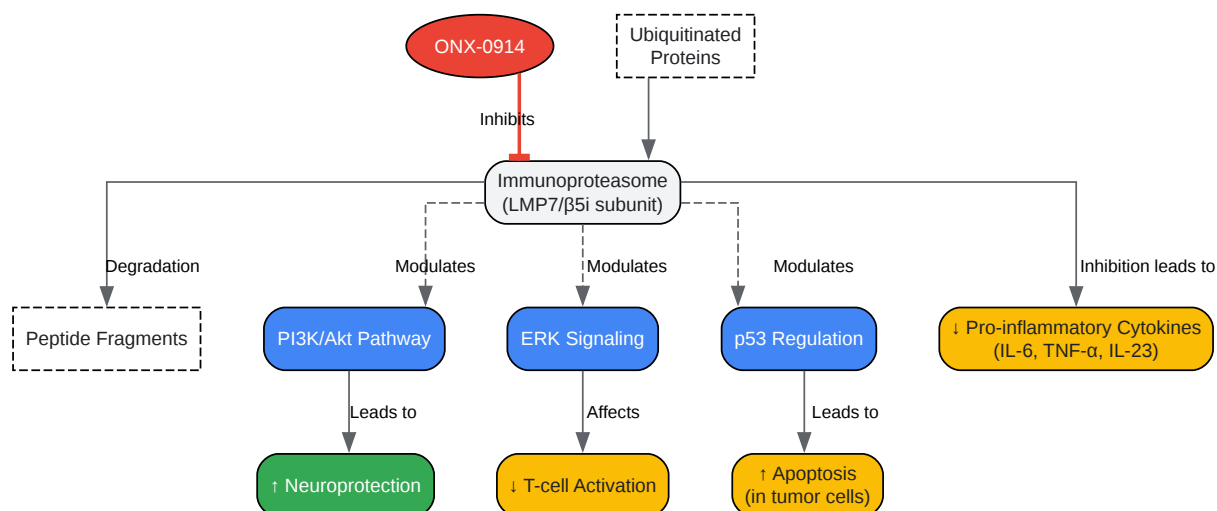


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Caption: General workflow for an in vivo efficacy study using ONX-0914.

4.2. Signaling Pathway of ONX-0914

ONX-0914 exerts its effects by inhibiting the LMP7 subunit of the immunoproteasome. This leads to downstream modulation of several key signaling pathways involved in inflammation and cell survival.



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Caption: Mechanism of action for ONX-0914 immunoproteasome inhibition.

Mechanism Overview:

- **Primary Target:** ONX-0914 selectively and irreversibly inhibits the LMP7 (β5i) subunit, which is responsible for the chymotrypsin-like activity of the immunoproteasome.[1]
- **PI3K/Akt Pathway:** In models of hypoxic-ischemic brain injury, ONX-0914 has been shown to exert neuroprotective effects through the activation of the PI3K/Akt signaling pathway.[10]
- **ERK Signaling:** In lymphocytes, ONX-0914 treatment can impair T and B cell activation by reducing the sustainment of ERK phosphorylation, while leaving other pathways like NF-κB unaffected.[12]
- **p53 Regulation:** In glioblastoma cells, ONX-0914 can induce apoptosis and autophagy through the modulation of the p53 pathway.[4]

- Cytokine Production: A primary outcome of immunoproteasome inhibition is the reduced production of pro-inflammatory cytokines, such as IL-23, TNF- α , IL-6, and IFN- γ , which is central to its efficacy in models of autoimmune disease.[2]

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